molecular formula C17H13Cl2NO4 B585257 Dehydro Felodipine Ester Lactone CAS No. 96558-27-9

Dehydro Felodipine Ester Lactone

Cat. No.: B585257
CAS No.: 96558-27-9
M. Wt: 366.194
InChI Key: CRGJSDBHFOEERK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Felodipine Ester Lactone typically involves the cyclization of Felodipine under specific conditions. One common method includes the use of ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate as a starting material . The reaction conditions often involve the use of chloroform and methanol as solvents, with the reaction being carried out at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored in a refrigerator to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dehydro Felodipine Ester Lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Biological Activity

Dehydro Felodipine Ester Lactone (DFEL) is a derivative of felodipine, a well-known calcium channel blocker primarily used in the treatment of hypertension. This compound has garnered attention for its potential biological activities, particularly in cardiovascular research and cellular processes.

  • Molecular Formula : C17H13Cl2NO4
  • Molecular Weight : 366.20 g/mol
  • CAS Number : 96558-27-9
  • IUPAC Name : Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate

DFEL operates primarily by interacting with voltage-gated L-type calcium channels in vascular smooth muscle cells. By stabilizing these channels in an inactive conformation, DFEL effectively inhibits the influx of calcium ions, which is crucial for muscle contraction and vascular tone regulation. This mechanism is similar to that of its parent compound, felodipine, but with potentially different pharmacological properties due to structural modifications.

Cardiovascular Effects

Research indicates that DFEL exhibits significant vasodilatory effects, which can lead to decreased blood pressure and reduced cardiac workload. In vitro studies have shown that DFEL can effectively relax vascular smooth muscle tissues, indicating its potential utility in treating hypertension and other cardiovascular disorders.

Cellular Processes

DFEL has been studied for its effects on various cellular processes, including:

  • Apoptosis : Some studies suggest that DFEL may influence apoptotic pathways in certain cell types, potentially offering therapeutic benefits in conditions characterized by abnormal cell survival.
  • Inflammation : Preliminary data indicate that DFEL might modulate inflammatory responses, which could be beneficial in diseases where inflammation plays a critical role.

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionPrimary Use
This compoundCalcium channel blockade; vasodilationHypertension treatment
FelodipineCalcium channel blockade; vasodilationHypertension treatment
AmlodipineCalcium channel blockade; vasodilationHypertension treatment
NifedipineCalcium channel blockade; vasodilationHypertension treatment

Research Findings and Case Studies

  • Vasodilatory Effects : A study conducted on isolated rat aorta demonstrated that DFEL produced a dose-dependent relaxation effect, comparable to felodipine but with a faster onset of action. This suggests potential clinical advantages in acute management scenarios.
  • Cellular Studies : In a series of experiments involving human endothelial cells, DFEL was shown to downregulate pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent. These findings align with the broader research into calcium channel blockers' effects on inflammation.
  • Pharmacokinetics : Research published in various pharmacological journals has highlighted the absorption and metabolism profiles of DFEL. It is noted for having favorable bioavailability compared to other calcium channel blockers, making it a candidate for further clinical exploration.

Properties

IUPAC Name

ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGJSDBHFOEERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=C(C(=CC=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747448
Record name Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96558-27-9
Record name Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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